molecular formula C13H7Cl2N3O2 B7771401 2-(2,4-dichlorophenyl)-5-nitro-3H-benzoimidazole

2-(2,4-dichlorophenyl)-5-nitro-3H-benzoimidazole

Cat. No.: B7771401
M. Wt: 308.12 g/mol
InChI Key: NLHVTUMTOSNKRV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-nitro-3H-benzoimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. As a member of the benzimidazole class, it is built on a versatile heterocyclic scaffold known for its wide range of pharmacological activities and its structural resemblance to naturally occurring nucleotides, which contributes to its ability to interact with various biological targets . Researchers value this compound primarily for investigating new chemotherapeutic agents. Benzimidazole derivatives have demonstrated substantial potential in antimicrobial and anticancer applications . Specific structural features of this compound are critical to its research value: the benzimidazole core provides a privileged structure that is a key pharmacophore in many therapeutic agents, the 2,4-dichlorophenyl substituent at the 2-position is associated with enhanced biological activity and molecular interactions, and the nitro group at the 5-position is often linked to electron-withdrawing effects that can influence the compound's electronic properties and binding affinity . The primary research applications for this compound include its use as a key intermediate or target molecule in the development of novel antimicrobial agents against resistant bacterial and fungal strains , and its investigation as a potential anticancer scaffold for its activity against various human cancer cell lines, with research often focusing on its mechanism of action involving enzyme inhibition such as dihydrofolate reductase (DHFR) . This product is intended for research purposes in laboratory settings only. It is strictly for in vitro studies and is not classified as a medicinal product or drug. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety guidelines. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-7-1-3-9(10(15)5-7)13-16-11-4-2-8(18(19)20)6-12(11)17-13/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHVTUMTOSNKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,4 Dichlorophenyl 5 Nitro 3h Benzoimidazole

Classical and Contemporary Synthetic Pathways for Benzimidazole (B57391) Derivatives

The construction of the benzimidazole core is most commonly achieved through the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. This fundamental approach has been refined over decades, leading to a variety of reliable synthetic protocols.

The most prevalent route for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a variety of aryl aldehydes. researchgate.net This reaction is a cornerstone of benzimidazole chemistry due to its versatility and the ready availability of starting materials. In the context of synthesizing 2-(2,4-dichlorophenyl)-5-nitro-3H-benzoimidazole, this pathway would utilize 4-nitro-1,2-phenylenediamine and 2,4-dichlorobenzaldehyde as the key precursors.

The initial step of this reaction is the formation of a Schiff base intermediate through the condensation of one amino group of the diamine with the carbonyl group of the aldehyde. nih.gov This is typically followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system. mdpi.com Numerous catalysts and reaction conditions have been developed to facilitate this transformation, often aiming for higher yields, shorter reaction times, and milder conditions. nih.govnih.gov

The formation of the benzimidazole ring from the precursors is a cyclodehydrogenation process. mdpi.com After the initial condensation to form the Schiff base, the second amino group attacks the imine carbon, leading to a cyclized intermediate, 2,3-dihydro-1H-benzimidazole. mdpi.com This intermediate is not typically isolated as it readily undergoes dehydrogenation (oxidation) to form the stable, aromatic benzimidazole product. mdpi.com

This oxidative cyclization is a critical step and can be promoted by a variety of reagents or conditions. researchgate.netnih.gov The choice of method can influence the reaction's efficiency and substrate scope. Alternative strategies involve a one-pot reductive cyclization, starting from o-nitroanilines and aldehydes, where the nitro group is reduced in situ to an amine, which then condenses and cyclizes. organic-chemistry.org For instance, sodium dithionite (B78146) (Na2S2O4) can be used to reduce the nitro group in the presence of an aldehyde, leading directly to the benzimidazole product in a single step. organic-chemistry.org

Specific Synthetic Approaches to 5-Nitrobenzimidazole (B188599) Analogues

The introduction of a nitro group at the 5-position of the benzimidazole ring requires specific starting materials and reaction conditions. The nitro group's strong electron-withdrawing nature influences the reactivity of the precursors and the stability of intermediates.

To specifically synthesize 5-nitrobenzimidazole derivatives, 4-nitro-1,2-phenylenediamine is the indispensable starting material. nih.gov This synthon provides the benzene (B151609) ring pre-functionalized with the nitro group at the desired position. The reaction proceeds by refluxing 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde—in this case, 2,4-dichlorobenzaldehyde—in a suitable solvent like dimethoxyethane. This approach allows for the direct and unambiguous construction of the 2-aryl-5-nitrobenzimidazole scaffold. The reaction first forms a Schiff base intermediate, which is then cyclized in the presence of an oxidizing agent.

The final step in the condensation pathway to form the aromatic benzimidazole ring is an oxidation or dehydrogenation. nih.govmdpi.com A stoichiometric amount of an oxidizing agent is often required to facilitate this transformation efficiently. mdpi.com Various oxidants have been successfully employed for the synthesis of benzimidazoles, including 5-nitro derivatives. One reported method uses sodium metabisulphite as the oxidant during the cyclization of the Schiff base formed from 4-nitro-1,2-phenylenediamine and an aldehyde. Other common oxidizing systems used in benzimidazole synthesis include hydrogen peroxide with hydrochloric acid and hypervalent iodine compounds. organic-chemistry.org The choice of oxidant is crucial for achieving high yields and avoiding unwanted side reactions.

Oxidizing AgentTypical ConditionsReference
Sodium Metabisulphite (Na₂S₂O₅)Reflux in dimethoxyethane
Hydrogen Peroxide (H₂O₂) / Hydrochloric Acid (HCl)Room temperature in acetonitrile organic-chemistry.org
Hypervalent Iodine (e.g., PIDA)Mild conditions, short reaction times nih.govorganic-chemistry.org
Molecular Oxygen (O₂)Used in some catalytic "green" oxidation processes researchgate.net

Advanced Synthetic Methodologies and Catalytic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for constructing benzimidazoles. These often involve the use of heterogeneous or homogeneous catalysts to improve reaction rates and yields under milder conditions.

A range of catalysts has been shown to be effective for the synthesis of 2-substituted benzimidazoles. These include engineered materials like MgO supported on dendritic fibrous nanosilica (MgO@DFNS), which facilitate clean reactions with excellent yields in shorter times. rsc.org Supported gold nanoparticles, such as Au/TiO₂, have also been used to catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperatures. researchgate.netmdpi.com Other reported catalytic systems include ZrO₂–Al₂O₃ solid acids, zinc oxide nanoparticles under ultrasound irradiation, and various magnesium and cobalt complexes. nih.govrsc.org These catalytic approaches often offer advantages such as recyclability of the catalyst, mild reaction conditions, and high product yields, contributing to greener synthetic protocols. nih.govrsc.org

Catalyst SystemKey FeaturesReference
MgO@DFNSHeterogeneous, recyclable, excellent yields, short reaction times rsc.org
Au/TiO₂Heterogeneous gold nanoparticles, ambient temperature conditions researchgate.netmdpi.com
Silica (B1680970) Supported Periodic Acid (H₅IO₆-SiO₂)Mild reaction conditions, high yields, easy workup nih.gov
ZrO₂–Al₂O₃Solid acid catalyst, recyclable, good yields nih.gov
ZnO NanoparticlesUltrasound conditions, short reaction times, recyclable nih.gov
Co(II) ComplexHomogeneous, mild conditions, dehydrogenative coupling of diamines and alcohols rsc.org

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, green chemistry principles have been integrated into benzimidazole synthesis to reduce waste, minimize energy consumption, and avoid hazardous solvents. sphinxsai.com These approaches are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. eurekaselect.com For the synthesis of 5-nitro-2-aryl substituted benzimidazoles, microwave-assisted methods offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and improved yields. tandfonline.comnih.gov In a typical procedure, 4-nitro-o-phenylenediamine (B140028) and a corresponding aldehyde or acid are irradiated in the presence of a catalyst, leading to rapid cyclocondensation. tandfonline.comresearchgate.net This one-pot synthesis approach is noted for its efficiency and simple purification process. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. Ultrasound promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates. benthamdirect.comresearchgate.net The synthesis of 2-aryl benzimidazoles has been successfully achieved at room temperature under ultrasound irradiation, often using eco-friendly catalysts. benthamdirect.comresearchgate.net This method is lauded for its mild reaction conditions, faster reaction times, and often high yields. lookchem.com

Eco-Friendly Solvents/Catalysts: The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Polyethylene glycol (PEG), particularly PEG-400, has been employed as a recyclable and effective green solvent for benzimidazole synthesis. sphinxsai.comsemanticscholar.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as sustainable media and even as catalysts for the synthesis of 2-substituted benzimidazoles. nih.govnih.gov These solvents are often biodegradable, non-toxic, and inexpensive. nih.gov

Table 1: Comparison of Green Synthetic Methods for Benzimidazole Synthesis
MethodKey AdvantagesTypical ConditionsRelevant Findings
Microwave-AssistedRapid reaction times (2.5-3.5 min), high yields (82-92%), simple workup. tandfonline.com4-nitro-o-phenylenediamine, aldehyde/acid, HCl catalyst, microwave irradiation (e.g., 400W). tandfonline.comYields are significantly higher compared to conventional heating (58-75%). tandfonline.com
Ultrasound-PromotedMild room temperature conditions, reduced reaction times, high yields. benthamdirect.comresearchgate.neto-phenylenediamine, aldehyde, catalyst (e.g., FeCl3/Al2O3), ultrasonic bath. researchgate.netEnables efficient synthesis without the need for high temperatures. benthamdirect.com
Eco-Friendly SolventsUse of non-toxic, biodegradable, and recyclable solvents like PEG-400 or Deep Eutectic Solvents (DES). semanticscholar.orgnih.govReactants mixed in PEG-400 or DES, often at moderate temperatures (e.g., 80-85 °C). semanticscholar.orgDES can act as both the solvent and a reactant, simplifying the process and improving yields. nih.gov

Catalyst-Mediated Synthesis of Benzimidazole Scaffolds

The choice of catalyst is crucial for the efficient synthesis of the benzimidazole core, influencing reaction rates, yields, and conditions. A wide array of catalysts has been developed for this purpose.

Metal-Based Catalysts: Various transition metal catalysts are effective for benzimidazole synthesis. Iron-based catalysts, such as Fe(III)-porphyrin complexes or simple iron salts like FeCl₃, have been used to catalyze the condensation of o-phenylenediamines and aldehydes under mild, one-pot conditions. chemmethod.comnih.gov Copper- and palladium-based systems have also been developed, often facilitating synthesis through C-H functionalization or cross-coupling pathways. acs.orgacs.org Reusable heterogeneous catalysts, like the metal-organic framework MIL-53(Fe), offer the advantage of easy separation and recycling. chemmethod.com

Acidic Catalysts: Both Brønsted and Lewis acids are commonly used to catalyze the condensation reaction. Simple mineral acids like HCl are effective, as demonstrated in microwave-assisted syntheses. tandfonline.com Organic acids such as p-toluenesulfonic acid (p-TsOH) are also widely employed. orientjchem.org Solid acid catalysts, including alumina-sulfuric acid, ZrO₂–Al₂O₃, and polymer-supported sulfonic acids, provide the benefits of heterogeneous catalysis, such as ease of recovery and reuse, contributing to more sustainable processes. nih.govrsc.org

Supported and Nanoparticle Catalysts: The use of catalysts supported on solid matrices or in the form of nanoparticles has gained significant traction due to their high surface area and enhanced reactivity. biointerfaceresearch.com Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly active for the synthesis of 2-aryl benzimidazoles under ambient conditions. mdpi.comnih.gov Similarly, metal oxide nanoparticles, such as those of ZnO, TiO₂, and iron oxide, have been successfully used as recyclable and efficient catalysts for the condensation of o-phenylenediamines with aldehydes. researchgate.netearthlinepublishers.comnih.gov These nanocatalysts often allow for reactions to proceed under milder conditions with excellent yields. nih.gov

Table 2: Overview of Catalysts for Benzimidazole Synthesis
Catalyst TypeExamplesKey Features
Metal-BasedFeCl₃, MIL-53(Fe), Copper(II), Palladium(II). chemmethod.comnih.govacs.orgHigh efficiency, mild reaction conditions, some are reusable. chemmethod.com
AcidicHCl, p-TsOH, [PVP-SO₃H]HSO₄, ZrO₂–Al₂O₃. tandfonline.comorientjchem.orgnih.govReadily available, effective for cyclocondensation, solid acids offer reusability. nih.gov
NanoparticleAu/TiO₂, ZnO NPs, Fe₃O₄ NPs. mdpi.comresearchgate.netnih.govHigh surface area, enhanced catalytic activity, mild conditions, recyclability. mdpi.comnih.gov

Development of One-Pot Reaction Protocols for Enhanced Synthetic Efficiency

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce purification steps, save time, and minimize solvent waste. organic-chemistry.org The synthesis of 2-aryl-5-nitro-benzimidazoles is well-suited to one-pot protocols. tandfonline.comnih.gov For instance, the microwave-assisted reaction between 4-nitro-o-phenylenediamine and various phenoxyacetic acids in the presence of HCl is a prominent example of an efficient one-pot synthesis. tandfonline.com Similarly, iron-catalyzed three-component reactions of a quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) provide a direct route to the benzimidazole core under mild conditions. nih.gov These methods streamline the construction of complex benzimidazole structures from simple, readily available starting materials.

Derivatization Strategies for Structural Elaboration of the this compound Core

Once the core structure is synthesized, derivatization is key to modulating its physicochemical and biological properties. Strategies can target the 2-position, the dichlorophenyl ring, or the nitro group.

Introduction of Diverse Substituents at the Benzimidazole 2-Position

While the primary synthesis establishes the 2-(2,4-dichlorophenyl) substituent, further functionalization of this aryl ring can introduce structural diversity. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying arenes. acs.org Ruthenium- and rhodium-catalyzed C-H activation of 2-arylbenzimidazoles allows for annulation reactions with reagents like iodonium (B1229267) ylides or quinones, leading to complex polycyclic N-heterocycles. acs.orgresearchgate.net These methods directly forge new C-C or C-N bonds on the existing 2-aryl group, providing a straightforward path to novel analogues without altering the core benzimidazole structure. acs.org

Regioselective Functionalization of the Dichlorophenyl and Nitro Moieties

Dichlorophenyl Moiety: The 2,4-dichlorophenyl ring is electron-deficient due to the inductive effect of the two chlorine atoms and the electron-withdrawing benzimidazole ring system. This deactivation makes electrophilic aromatic substitution challenging. However, under forcing conditions, functionalization could potentially be directed to the positions ortho and para to the existing chlorine atoms, though regioselectivity might be poor.

Nitro Moiety: The nitro group is a versatile functional handle. Its most common transformation is reduction to an amino group, which can then be further functionalized (e.g., via acylation, alkylation, or diazotization). More uniquely, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the benzimidazole ring system. acs.orgacs.org Studies have shown that 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr where a pendant alkoxide on the benzimidazole nitrogen displaces the ortho-nitro group to form a new heterocyclic ring. acs.orgnih.gov This strategy offers a novel route to conformationally restricted polycyclic systems. This principle could be applied to the 5-nitro group on the benzimidazole core, allowing for annulation reactions at the 4 and 5 positions.

Synthesis of Poly-Benzimidazole and Bis-Benzimidazole Conjugates

Poly-Benzimidazoles (PBIs): These are high-performance polymers known for their exceptional thermal and chemical stability. mdpi.com The synthesis of PBIs typically involves the polycondensation of aromatic tetraamines (like 3,3′,4,4′-tetraaminobiphenyl) with aromatic dicarboxylic acids in acidic media such as polyphosphoric acid (PPA) at high temperatures. benicewiczgroup.comacs.org By using a dicarboxylic acid monomer that already contains the 2-(2,4-dichlorophenyl)-5-nitro-benzimidazole moiety, or by using a tetraamine (B13775644) with this group appended, it is possible to incorporate the target structure into a polymer backbone. N-coupling reactions using activated aromatic difluorides provide another route to form PBI chains from bis(benzimidazole) monomers. dtu.dk

Bis-Benzimidazole Conjugates: These molecules, containing two benzimidazole units linked together, are of interest in supramolecular chemistry and as ligands for metal complexes. mdpi.com A general method for their synthesis involves reacting a dicarboxylic acid linker with two equivalents of an o-phenylenediamine. mdpi.com To create a conjugate of this compound, one could either start with 4-nitro-o-phenylenediamine and a dicarboxylic acid to form a bis(5-nitrobenzimidazole) and then functionalize the 2-positions, or use a pre-formed benzimidazole acid to react with a second o-phenylenediamine derivative. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2,4 Dichlorophenyl 5 Nitro 3h Benzoimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-aryl-5(or 6)-nitrobenzimidazoles, ¹H and ¹³C NMR spectra provide critical data for confirming the molecular structure. unibo.it

¹H NMR Spectroscopy: The ¹H NMR spectrum of benzimidazole (B57391) derivatives reveals distinct signals for the aromatic protons. In a related compound, 2-(4-chlorophenyl)-1H-benzimidazole, the proton signals were observed in DMSO-d6, showing a singlet for the N-H proton at approximately 13.00 ppm. rsc.org The aromatic protons appear as multiplets in the range of 7.23 to 8.20 ppm. rsc.org For 2-(4-nitrophenyl)-1H-benzimidazole, the N-H proton shows a singlet at 13.31 ppm, with aromatic protons appearing as multiplets between 7.28 and 8.44 ppm. rsc.org These chemical shifts are influenced by the electronic effects of the substituents on the phenyl and benzimidazole rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. In DMSO-d6, the carbon signals for 2-(4-chlorophenyl)-1H-benzimidazole were observed at various chemical shifts, with the carbon of the C=N bond appearing around 150.63 ppm. rsc.org For 2-(4-nitrophenyl)-1H-benzimidazole, the C=N carbon signal is found at 149.46 ppm. rsc.org It has been noted that for some NH-benzimidazole derivatives, prototropic tautomerism can lead to the broadening of signals for certain carbon atoms in the benzimidazole ring system. unibo.it

¹H and ¹³C NMR Data for Related Benzimidazole Derivatives in DMSO-d6
Compound¹H NMR (ppm)¹³C NMR (ppm)
2-(4-chlorophenyl)-1H-benzimidazole13.00 (s, 1H, NH), 8.20 (dd, 2H), 7.65-7.63 (m, 4H), 7.23 (d, 2H)150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88
2-(4-nitrophenyl)-1H-benzimidazole13.31 (s, 1H, NH), 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H)149.46, 148.26, 136.50, 127.85, 124.76

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of benzimidazole derivatives typically shows characteristic absorption bands. For 2-aryl-5-nitro-1H-benzoimidazole derivatives, key vibrational frequencies include the N-H stretching, C=N stretching, and the symmetric and asymmetric stretching of the nitro group. scholarsresearchlibrary.com

In the solid state (KBr pellet), the N-H stretching vibration is generally observed in the range of 3290-3377 cm⁻¹. scholarsresearchlibrary.com The C=N stretching vibration of the imidazole (B134444) ring appears around 1595-1639 cm⁻¹. scholarsresearchlibrary.com The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1500-1517 cm⁻¹ and 1338 cm⁻¹, respectively. rsc.orgscholarsresearchlibrary.com

Characteristic IR Absorption Bands for 2-Aryl-5-nitro-1H-benzoimidazole Derivatives (KBr, cm⁻¹)
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3290 - 3377
C-H (aromatic)Stretching3099 - 3116
C=NStretching1595 - 1639
NO₂Asymmetric Stretching1500 - 1517
NO₂Symmetric Stretching~1338
C-NStretching1446 - 1473

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) allows for the precise determination of the molecular formula. rsc.org

For benzimidazole derivatives, the protonated molecular ion [M+H]⁺ is often observed. For instance, the calculated mass for the [M+H]⁺ ion of 2-(4-chlorophenyl)-1H-benzimidazole is 229.0527, with an experimental value found to be 229.0523. rsc.org Similarly, for 2-(4-nitrophenyl)-1H-benzimidazole, the calculated [M+H]⁺ is 240.0768, matching the found value. rsc.org The fragmentation patterns can further help to confirm the structure by identifying characteristic losses of substituents.

HRMS (ESI) Data for Related Benzimidazole Derivatives
CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
2-(4-chlorophenyl)-1H-benzimidazoleC₁₃H₁₀ClN₂229.0527229.0523
2-(4-nitrophenyl)-1H-benzimidazoleC₁₃H₁₀N₃O₂240.0768240.0768

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., Thin Layer Chromatography)

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. scholarsresearchlibrary.com

For benzimidazole derivatives, TLC is often performed on silica (B1680970) gel plates. scholarsresearchlibrary.com The choice of eluent is crucial for achieving good separation. A common solvent system for these types of compounds is a mixture of chloroform (B151607) and methanol, for example, in a 9:1 ratio. scholarsresearchlibrary.com The spots on the TLC plate can be visualized under UV light or by using an iodine chamber. scholarsresearchlibrary.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions. For instance, a related compound, ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate, showed an Rf value of 0.71 in a dichloromethane/diethyl ether/methanol (7:2.9:0.1) system. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.

For example, the elemental analysis of 2-(4-nitrophenyl)-1H-benzimidazole (C₁₃H₉N₃O₂) yielded the following results: Calculated: C, 63.12%; H, 4.88%; N, 18.05%. Found: C, 63.05%; H, 4.76%; N, 18.12%. nih.gov Similarly, for metal complexes of this ligand, such as with manganese(II), the elemental analysis was also in good agreement with the calculated values. nih.gov

Elemental Analysis Data for 2-(4-nitrophenyl)-1H-benzimidazole (C₁₃H₉N₃O₂)
ElementCalculated (%)Found (%)
Carbon (C)63.1263.05
Hydrogen (H)4.884.76
Nitrogen (N)18.0518.12

Structure Activity Relationship Sar Studies and Molecular Design Principles Pertaining to 2 2,4 Dichlorophenyl 5 Nitro 3h Benzoimidazole and Analogues

Analysis of Conformational Dynamics and Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of a molecule is critical for its interaction with biological macromolecules. For 2-(2,4-dichlorophenyl)-5-nitro-3H-benzoimidazole and its analogues, the conformational dynamics and stereochemistry play a pivotal role in molecular recognition and subsequent biological response.

While this compound itself is achiral, the introduction of chiral centers in its analogues can lead to stereoisomers with distinct biological activities. Stereochemistry can have a profound impact on drug action, as it affects target binding, metabolism, and distribution nih.gov. Enantiomers, for instance, can exhibit significantly different potencies and even different pharmacological effects. The specific spatial arrangement of functional groups is crucial for establishing precise interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein. Therefore, the stereoselective synthesis of analogues is a critical aspect of drug design to isolate the more active enantiomer and reduce potential off-target effects.

Investigation of Substituent Effects on Biological Activity Modulation

The 2-(2,4-dichlorophenyl) Group: The substitution at the 2-position of the benzimidazole (B57391) ring is a common strategy for modifying biological activity. The presence of a phenyl ring at this position is a recurring motif in many biologically active benzimidazoles. The chlorine atoms on this phenyl ring, being electron-withdrawing groups, can influence the electronic properties of the entire molecule. Halogen substituents at the C-2 and C-4 positions of the phenyl ring have been noted to impact vasorelaxant activity in related 5-nitro benzimidazole derivatives scholarsresearchlibrary.com. The presence of electron-withdrawing groups like fluoro and nitro at the meta or para position of a 2-pyridone based benzimidazole has been linked to antimicrobial properties nih.gov.

The 5-Nitro Group: The nitro group at the 5-position of the benzimidazole ring is another critical determinant of biological activity. The nitro group is a strong electron-withdrawing group and can participate in various non-covalent interactions. Its presence is often associated with a range of pharmacological effects, including antimicrobial and anticancer activities nih.govnih.gov. In a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, the presence of the nitro group was a key feature in their evaluation as potential anticancer agents nih.gov. The bioactivity of these compounds is suggested to depend on the presence of nitro groups and other small oxygenated radicals on the phenyl ring scholarsresearchlibrary.com.

The interplay between these substituents is crucial. For example, in a study of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, a compound bearing a 4-chloro-3-nitrophenyl group at the 2-position was found to be the most active in the series against a lung cancer cell line nih.gov. This highlights the synergistic or additive effects of multiple electron-withdrawing groups on both the phenyl and benzimidazole rings.

The following interactive table summarizes the general effects of different substituents on the biological activity of benzimidazole analogues, based on findings from various studies.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
2-Phenyl Ring Electron-withdrawing (e.g., Cl, NO2)Often enhances antimicrobial and anticancer activities.
Electron-donating (e.g., OCH3)Can modulate activity, with effects being target-dependent.
Halogens (e.g., F, Cl, Br)Can influence vasorelaxant and antimicrobial properties.
Benzimidazole Core (Position 5/6) Nitro (NO2)Frequently associated with a broad range of biological activities, including antimicrobial and anticancer effects.
Halogens (e.g., Cl)Can contribute to enhanced biological potency.

Rational Design Approaches for the Development of Analogues with Modulated Bioactivity Profiles

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the mechanism of action of a lead compound. For this compound, several rational design strategies can be employed to create analogues with improved or modulated bioactivity.

One common approach is structure-based drug design , which relies on the known three-dimensional structure of the target protein. Molecular docking studies can be used to predict how different analogues of the lead compound will bind to the active site of the target. These in silico methods help in prioritizing the synthesis of compounds that are most likely to have high affinity and selectivity. For instance, docking studies have been used to design 5-nitro benzimidazole derivatives as potential antihypertensive agents scholarsresearchlibrary.com.

Another strategy is ligand-based drug design , which is employed when the structure of the target is unknown. This approach involves building a pharmacophore model based on a series of known active compounds. This model defines the essential structural features required for biological activity. New analogues can then be designed to fit this pharmacophore model.

Bioisosteric replacement is a technique where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. This can lead to analogues with improved pharmacokinetic properties or reduced toxicity while maintaining or enhancing the desired biological activity. For example, different halogen substitutions on the phenyl ring could be explored to fine-tune the electronic and steric properties of the molecule.

Furthermore, the hybridization of the benzimidazole scaffold with other pharmacologically active moieties is a promising strategy. By combining the this compound core with other known active fragments, it is possible to create hybrid molecules with dual or synergistic activities.

The development of analogues of this compound is an active area of research. A study on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides used the benzimidazole core as a model for the synthesis of analogues with antiprotozoal activity nih.gov. This demonstrates the utility of the 5-nitrobenzimidazole (B188599) scaffold in designing new therapeutic agents.

Future Directions in Academic Research on 2 2,4 Dichlorophenyl 5 Nitro 3h Benzoimidazole

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has evolved significantly since its inception. arabjchem.org However, the development of environmentally benign and efficient synthetic methods remains a critical goal. Future research should focus on "green chemistry" approaches to minimize hazardous waste and energy consumption. eprajournals.commdpi.com

Key areas for exploration include:

Catalysis: The use of novel catalysts, such as metal nanoparticles and Lewis acids, can facilitate reactions under milder conditions and improve yields. rdd.edu.iqmdpi.com For instance, cobalt-catalyzed synthesis offers a sustainable route for producing 2-substituted benzimidazoles. nih.gov

Solvent-Free Reactions: Developing solvent-free reaction conditions is a significant step towards sustainable synthesis, reducing both environmental impact and cost. eprajournals.com

Renewable Feedstocks: Investigating the use of biomass-derived starting materials can decrease reliance on fossil fuels and contribute to a more sustainable chemical industry. eprajournals.com

Photocatalysis: This approach utilizes light to promote chemical reactions, offering a potentially renewable energy source for the synthesis of benzimidazole derivatives. rawdatalibrary.net

A comparative analysis of traditional versus sustainable synthetic methods is presented below:

Synthetic Approach Traditional Methods Sustainable Alternatives Key Advantages of Sustainable Methods
Catalysts Often require harsh conditions and stoichiometric amounts of reagents.Utilize efficient catalysts like cobalt or nanoparticles. rdd.edu.iqnih.govMilder reaction conditions, higher yields, and catalyst recyclability. mdpi.comnih.gov
Solvents Frequently employ toxic and volatile organic solvents.Focus on solvent-free conditions or green solvents like deep eutectic solvents. arabjchem.orgeprajournals.comReduced environmental pollution and operational hazards. eprajournals.com
Starting Materials Typically derived from petrochemical sources.Explore the use of renewable feedstocks from biomass. eprajournals.comDecreased carbon footprint and reliance on non-renewable resources. eprajournals.com
Energy Source Often rely on conventional heating methods.Employ alternative energy sources like microwave irradiation or photocatalysis. rawdatalibrary.netnih.govFaster reaction times and potential use of renewable energy. mdpi.comnih.gov

Development of Advanced Structural Modifications for Enhanced Molecular Efficacy

The pharmacological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the 2-phenyl ring. nih.govnih.gov Future research should systematically explore structural modifications to enhance the efficacy of 2-(2,4-dichlorophenyl)-5-nitro-3H-benzoimidazole.

Structure-Activity Relationship (SAR) studies are crucial in guiding these modifications. nih.govnih.gov For example, the introduction of different functional groups can influence the compound's binding affinity to biological targets. nih.gov

Potential areas for structural modification include:

Substitution on the Benzimidazole Ring: Introducing various substituents at different positions of the benzimidazole nucleus can significantly alter the biological activity. nih.gov For instance, a nitro group at the 6-position has been shown to be more active than other electron-withdrawing or electron-donating groups in certain contexts. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the 2-phenyl ring can impact the molecule's interaction with target proteins. nih.gov

Introduction of Novel Functional Groups: Incorporating different functional groups, such as heterocyclic rings or flexible linkers, can lead to compounds with improved potency and selectivity. nih.gov

Modification Strategy Rationale Potential Outcome Relevant Findings
Varying substituents on the benzimidazole ringTo probe the electronic and steric requirements for optimal activity.Enhanced binding affinity and selectivity.A 5-cyano substituent led to a compound with nanomolar potency in a series of CK1δ inhibitors. nih.gov
Altering the 2-phenyl groupTo optimize interactions with the target's binding pocket.Improved potency and pharmacokinetic properties.2,4-difluoro substitution showed better inhibition than mono-fluoro substitution in a study of p38α MAP kinase inhibitors. nih.gov
Introducing flexible linkersTo allow for better conformational adaptation to the binding site.Increased structural flexibility and improved solubility. nih.govElongating the linker between benzimidazole and pyrazole (B372694) moieties improved complementarity with the target. nih.gov
Hybridization with other pharmacophoresTo combine the therapeutic benefits of different molecular scaffolds.Development of novel compounds with dual or synergistic activities.Benzimidazole hybrids are being explored as promising antibacterial agents. airi.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govfrontiersin.org These computational tools can analyze vast datasets to predict the biological activity and properties of novel compounds, thereby accelerating the development process. intimal.edu.mynih.gov

Future research on this compound should leverage AI and ML for:

Predictive Modeling: Developing machine learning models to predict the bioactivity of new benzimidazole derivatives based on their chemical structure. airi.net These models can be trained on existing data to identify promising candidates for synthesis and testing. intimal.edu.my

De Novo Design: Utilizing generative AI models to design novel benzimidazole derivatives with desired properties. orange.com These models can explore a vast chemical space to propose innovative structures with high predicted efficacy. airi.net

ADMET Prediction: Employing AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. intimal.edu.my This allows for the early identification of candidates with favorable pharmacokinetic profiles.

High-Throughput Screening: Using AI-driven virtual screening to rapidly evaluate large libraries of virtual compounds, prioritizing those with the highest potential for further investigation. intimal.edu.my

Refinement and Development of Novel Analytical Methodologies for Complex Benzimidazole Systems

Accurate and efficient analytical methods are essential for the characterization and quality control of synthesized compounds. Future research should focus on developing and refining analytical techniques for complex benzimidazole systems.

This includes:

Spectroscopic Techniques: Advanced NMR and mass spectrometry techniques are crucial for the structural elucidation of novel benzimidazole derivatives. dntb.gov.uaresearchgate.net

Chromatographic Methods: Developing robust chromatographic methods for the separation and purification of complex reaction mixtures is vital for obtaining high-purity compounds.

Thermal Analysis: Studying the thermal properties of new compounds can provide insights into their stability and solid-state characteristics. nih.gov

In Silico Analysis: Computational methods can complement experimental data by providing insights into the electronic and structural properties of these molecules. tandfonline.com

Analytical Technique Application in Benzimidazole Research Future Directions
Nuclear Magnetic Resonance (NMR) Confirmation of molecular structure and purity. dntb.gov.uaresearchgate.netDevelopment of advanced NMR experiments for complex structural analysis.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns. dntb.gov.uaApplication of high-resolution mass spectrometry for accurate mass measurements.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of compounds in complex mixtures.Development of novel stationary phases for improved separation of benzimidazole isomers.
X-ray Crystallography Definitive determination of the three-dimensional structure.Routine use for understanding solid-state packing and intermolecular interactions.
Computational Chemistry Prediction of molecular properties and reaction mechanisms. tandfonline.comIntegration with experimental data for a comprehensive understanding of molecular behavior.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenyl)-5-nitro-3H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of nitro-substituted benzimidazole precursors with 2,4-dichlorophenyl derivatives. For example, refluxing 5-nitro-1H-benzimidazole with 2,4-dichlorophenylacetic acid in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the target compound. Pressure reduction post-reaction aids solvent evaporation and product isolation . Yields can vary (typically 50–70%) depending on substituent electronic effects and solvent polarity. Optimization may require adjusting stoichiometry, catalyst (e.g., AlCl₃ for Friedel-Crafts steps), or temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl and nitro groups).
  • ESI-MS : Look for [M+H]⁺ peaks matching molecular weight (e.g., m/z ~348 for C₁₃H₈Cl₂N₃O₂). Isotopic patterns (e.g., Cl²⁵/³⁷) validate halogen presence .
  • FT-IR : Nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • Elemental Analysis : Report %C, H, N; deviations >0.3% suggest impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) linked to reactivity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) identifies binding affinities. Prioritize:

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., logP <5, molecular weight <500 Da).
  • ADMET Profiles : Predict toxicity via Ames test simulations or hepatic metabolism models .
  • Experimental validation is critical, as nitro groups may introduce false positives in cytotoxicity assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial efficacy vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., mammalian vs. bacterial) to assess selectivity.
  • Metabolic Stability Tests : Use liver microsomes to evaluate nitro group reduction, which may deactivate the compound .
  • Structural Analogues : Synthesize derivatives (e.g., replacing nitro with amino groups) to isolate pharmacophores responsible for activity .
  • Control for Redox Interference : Nitro compounds may interfere with MTT assays; validate with alternative viability assays (e.g., resazurin) .

Q. How does the nitro group’s position influence the compound’s electrochemical behavior in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction potentials linked to the nitro group’s electron-withdrawing effect. Compare with analogues lacking substituents at position 5:

  • Peak Potentials : Nitro reduction typically occurs at −0.8 to −1.2 V (vs. Ag/AgCl).
  • Catalytic Activity : Use CV to assess redox-mediated processes (e.g., oxygen reduction reaction in fuel cells). Position 5’s nitro group enhances electron deficiency, improving catalytic turnover but may reduce stability .

Experimental Design & Data Analysis

Q. What frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Hypothesis-Driven SAR : Start with a theoretical model (e.g., QSAR equations correlating logP with antifungal activity).
  • Synthetic Modifications : Systematically vary substituents (e.g., halogens at position 2,4; nitro at position 5) and measure biological endpoints.
  • Statistical Tools : Use PCA (Principal Component Analysis) to identify dominant variables influencing activity .
  • Example: Replace 2,4-dichlorophenyl with 3,4-dichloro analogs to test steric vs. electronic effects .

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine formation in cyclocondensation).
  • Purification Protocols : Compare column chromatography vs. recrystallization; silica gel may adsorb polar nitro intermediates, reducing yield .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., nitro group reduction under prolonged heating) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.